molecular formula C8H18N2O B13159025 3-(1-Aminopropan-2-YL)-1-methylpyrrolidin-3-OL

3-(1-Aminopropan-2-YL)-1-methylpyrrolidin-3-OL

Cat. No.: B13159025
M. Wt: 158.24 g/mol
InChI Key: OBZYTVPNMZOUSX-UHFFFAOYSA-N
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Description

3-(1-Aminopropan-2-YL)-1-methylpyrrolidin-3-OL is a chemical compound that belongs to the class of amino alcohols It is characterized by the presence of an amino group and a hydroxyl group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Aminopropan-2-YL)-1-methylpyrrolidin-3-OL can be achieved through several synthetic routes. One common method involves the reaction of 1-methylpyrrolidin-3-one with 1-aminopropan-2-ol under basic conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in a suitable solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours, followed by purification through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One approach could be the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(1-Aminopropan-2-YL)-1-methylpyrrolidin-3-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amino group can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

3-(1-Aminopropan-2-YL)-1-methylpyrrolidin-3-OL has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(1-Aminopropan-2-YL)-1-methylpyrrolidin-3-OL involves its interaction with specific molecular targets. The compound can act as a ligand for certain receptors, modulating their activity and influencing downstream signaling pathways. Additionally, it may inhibit or activate enzymes involved in metabolic processes, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Aminopropan-2-ol: A simpler amino alcohol with similar functional groups but lacking the pyrrolidine ring.

    1-Methylpyrrolidin-3-ol: Contains the pyrrolidine ring but lacks the amino group.

Uniqueness

3-(1-Aminopropan-2-YL)-1-methylpyrrolidin-3-OL is unique due to the combination of its amino and hydroxyl groups attached to a pyrrolidine ring. This structural feature imparts specific chemical reactivity and potential biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C8H18N2O

Molecular Weight

158.24 g/mol

IUPAC Name

3-(1-aminopropan-2-yl)-1-methylpyrrolidin-3-ol

InChI

InChI=1S/C8H18N2O/c1-7(5-9)8(11)3-4-10(2)6-8/h7,11H,3-6,9H2,1-2H3

InChI Key

OBZYTVPNMZOUSX-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C1(CCN(C1)C)O

Origin of Product

United States

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